molecular formula C30H22N2O5S B442948 METHYL 2-({[2-(1,3-BENZODIOXOL-5-YL)-4-QUINOLYL]CARBONYL}AMINO)-4-(4-METHYLPHENYL)-3-THIOPHENECARBOXYLATE

METHYL 2-({[2-(1,3-BENZODIOXOL-5-YL)-4-QUINOLYL]CARBONYL}AMINO)-4-(4-METHYLPHENYL)-3-THIOPHENECARBOXYLATE

Cat. No.: B442948
M. Wt: 522.6g/mol
InChI Key: UZEOAOZIZIARFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

METHYL 2-({[2-(1,3-BENZODIOXOL-5-YL)-4-QUINOLYL]CARBONYL}AMINO)-4-(4-METHYLPHENYL)-3-THIOPHENECARBOXYLATE is a complex organic compound with a unique structure that combines several aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-({[2-(1,3-BENZODIOXOL-5-YL)-4-QUINOLYL]CARBONYL}AMINO)-4-(4-METHYLPHENYL)-3-THIOPHENECARBOXYLATE typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Quinoline Ring: This can be achieved through a Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Benzodioxole Group: This step involves the reaction of catechol with methylene chloride in the presence of a base to form the benzodioxole ring.

    Coupling Reactions: The quinoline and benzodioxole intermediates are then coupled using a carbonylation reaction, typically involving a palladium catalyst.

    Formation of the Thiophene Ring: This can be achieved through a Gewald reaction, which involves the condensation of a ketone with elemental sulfur and a nitrile.

    Final Coupling and Esterification: The final step involves coupling the thiophene intermediate with the quinoline-benzodioxole intermediate, followed by esterification to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, alternative catalysts, and greener solvents.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-({[2-(1,3-BENZODIOXOL-5-YL)-4-QUINOLYL]CARBONYL}AMINO)-4-(4-METHYLPHENYL)-3-THIOPHENECARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides, resulting in the reduction of the quinoline ring to tetrahydroquinoline derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, in acidic or basic conditions.

    Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.

    Substitution: Halogens, nitrating agents, sulfonating agents, under conditions specific to the desired substitution.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its aromatic and heterocyclic rings could be useful in the development of organic semiconductors or other advanced materials.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its potential binding properties.

Mechanism of Action

The mechanism of action of METHYL 2-({[2-(1,3-BENZODIOXOL-5-YL)-4-QUINOLYL]CARBONYL}AMINO)-4-(4-METHYLPHENYL)-3-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets. The compound’s quinoline and benzodioxole rings allow it to bind to certain enzymes or receptors, potentially inhibiting their activity. The thiophene ring may also play a role in stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate
  • 3-(1,3-benzodioxol-5-yl)-2-methylpropanoic acid

Uniqueness

METHYL 2-({[2-(1,3-BENZODIOXOL-5-YL)-4-QUINOLYL]CARBONYL}AMINO)-4-(4-METHYLPHENYL)-3-THIOPHENECARBOXYLATE is unique due to its combination of quinoline, benzodioxole, and thiophene rings, which is not commonly found in other compounds. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C30H22N2O5S

Molecular Weight

522.6g/mol

IUPAC Name

methyl 2-[[2-(1,3-benzodioxol-5-yl)quinoline-4-carbonyl]amino]-4-(4-methylphenyl)thiophene-3-carboxylate

InChI

InChI=1S/C30H22N2O5S/c1-17-7-9-18(10-8-17)22-15-38-29(27(22)30(34)35-2)32-28(33)21-14-24(31-23-6-4-3-5-20(21)23)19-11-12-25-26(13-19)37-16-36-25/h3-15H,16H2,1-2H3,(H,32,33)

InChI Key

UZEOAOZIZIARFF-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=CSC(=C2C(=O)OC)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC6=C(C=C5)OCO6

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=C2C(=O)OC)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC6=C(C=C5)OCO6

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.